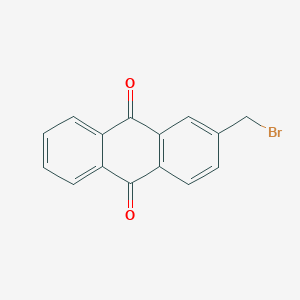

2-Bromomethyl-anthraquinone

Beschreibung

Significance within the Anthraquinone (B42736) Class of Compounds

The anthraquinone framework itself is a cornerstone in both natural products and synthetic chemistry. mdpi.com Anthraquinone and its derivatives are recognized for their redox activity, chemical stability, and diverse applications. sigmaaldrich.comarabjchem.org They are integral to the development of advanced materials, including dyes, polymers, and organic semiconductors, where their electronic and photophysical properties are exploited. scbt.comtcichemicals.com The planar structure of the anthraquinone core promotes strong π-π stacking interactions, a key feature in the design of materials for solid-state applications. scbt.com

Within this important class, 2-Bromomethyl-anthraquinone holds a special position due to the presence of the bromomethyl (-CH₂Br) group. This group acts as a highly reactive site for nucleophilic substitution reactions. scbt.com This reactivity allows for the straightforward introduction of a vast array of other functional groups onto the anthraquinone scaffold, making it a pivotal precursor for creating a library of derivatives. The electron-withdrawing nature of the quinone system, combined with the lability of the bromine atom, enhances the electrophilic character of the benzylic carbon, facilitating its use as a versatile synthetic intermediate. scbt.com Researchers leverage these properties to construct more elaborate molecules with tailored functions, spanning from biologically active compounds to specialized materials. arabjchem.orgiospress.com

Overview of Research Trajectories for this compound Derivatives

Research involving this compound has primarily focused on its utility as a foundational molecule for synthesizing novel compounds with specific applications, particularly in medicinal chemistry and materials science.

In the field of medicinal chemistry, the anthraquinone skeleton is a known pharmacophore found in several anticancer drugs. mdpi.comrroij.com The ability to modify the 2-position of the anthraquinone core via the bromomethyl group has been exploited to develop new potential therapeutic agents. A significant research trajectory involves the synthesis of derivatives with cytotoxic activity against various cancer cell lines. For instance, studies have shown that the bromomethyl group at the C-2 position is crucial for the cytotoxic effects of certain anthraquinone analogues. researchgate.net Research has led to the synthesis of derivatives like 2-Bromomethyl-1,3-dimethoxyanthraquinone, which has demonstrated notable activity against multiple cancer cell lines. mdpi.comresearchgate.netresearchgate.net

Another prominent research avenue is the development of targeted therapies. For example, this compound has been used as a starting material to synthesize anthraquinone-substituted imidazolium (B1220033) salts. iospress.com These compounds have been investigated for their potential in treating bladder cancer, aiming to incorporate the quinone functionality seen in established chemotherapeutics to enhance potency. iospress.com Furthermore, derivatives of this compound are being explored as enzyme inhibitors, such as in the development of inhibitors for ectonucleoside triphosphate diphosphohydrolases (NTPDases), which have potential applications in treating inflammation and cancer. nih.gov

The reactive nature of this compound also makes it a valuable precursor in the synthesis of other complex organic molecules, such as damnacanthal (B136030) and nordamnacanthal, which are naturally occurring anthraquinones with biological activity. researchgate.netresearchgate.net

Research Findings on Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected this compound derivatives against different human cancer cell lines as reported in various studies. Lower IC₅₀ values indicate higher potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | MCF-7 (Breast) | ~5.70 µg/mL | mdpi.com |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | K-562 (Leukemia) | ~8.50 µg/mL | mdpi.com |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | General | 2–8 µM | researchgate.net |

| 2-Bromomethylanthraquinone | DU145 (Prostate) | ~5 µM | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCETXLHFBYOVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322484 | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-10-9 | |

| Record name | 7598-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl Anthraquinone and Its Derivatives

Direct Bromination of 2-Methylanthraquinone (B1664562) Precursors

The most direct route to 2-bromomethyl-anthraquinone involves the selective bromination of the methyl group of 2-methylanthraquinone. This transformation is typically accomplished through radical-mediated reactions.

The Wohl-Ziegler reaction is a widely employed method for the benzylic bromination of 2-methylanthraquinone. nih.gov This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, to facilitate the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group of 2-methylanthraquinone to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical, which continues the radical chain reaction.

A specific example of this reaction involves the refluxing of 1,2,4-trimethoxy-3-methyl-anthraquinone with NBS and dibenzoyl peroxide in CCl₄ for 10 hours, which resulted in a 93% yield of the corresponding brominated product. researchgate.net

| Reagents | Conditions | Product | Yield |

| 2-Methylanthraquinone, NBS, AIBN | CCl₄, Reflux | This compound | High |

| 1,2,4-Trimethoxy-3-methyl-anthraquinone, NBS, Dibenzoyl peroxide | CCl₄, Reflux, 10h | 3-Bromomethyl-1,2,4-trimethoxy-anthraquinone | 93% |

Achieving high regioselectivity in the bromination of the methyl group at the 2-position is crucial, as competing bromination of the aromatic rings can occur. The stability of the benzylic radical intermediate at the 2-position, due to resonance delocalization with the anthraquinone (B42736) core, favors the desired substitution. chemistrysteps.com The use of NBS is advantageous in maintaining a low concentration of bromine in the reaction mixture, which helps to suppress electrophilic aromatic substitution. chemistrysteps.com

Factors influencing the regioselectivity of benzylic bromination in substituted toluenes include the nature of the substituents on the aromatic ring and the reaction conditions. gla.ac.uk For deactivated toluenes, harsher conditions such as higher temperatures may be required to achieve benzylic bromination. google.com While specific studies detailing the optimization of regioselectivity for 2-methylanthraquinone are not abundant, the principles governing the benzylic bromination of substituted toluenes are applicable. For instance, electrochemical methods involving two-phase electrolysis have been shown to achieve high regioselectivity for the side-chain bromination of toluenes. cecri.res.in

Functionalization Strategies for Anthraquinone Scaffolds to Introduce the Bromomethyl Moiety

An alternative to direct bromination is the introduction of a bromomethyl group through the functionalization of an anthraquinone core that already possesses a suitable precursor group at the 2-position.

This compound can be synthesized from its corresponding hydroxymethyl precursor, 2-hydroxymethyl-anthraquinone. This conversion is typically achieved using phosphorus tribromide (PBr₃). The reaction involves the treatment of 2-hydroxymethyl-anthraquinone with PBr₃ in a suitable solvent. The hydroxyl group is a poor leaving group, but upon reaction with PBr₃, it is converted into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction. gsu.edu

A documented procedure for this conversion involves reacting 2-hydroxymethyl-anthraquinone with PBr₃ in tetrahydrofuran (B95107) (THF). The reaction is initiated at 0°C and then stirred at room temperature for 48 hours. Following workup and purification by flash silica (B1680970) column chromatography, this compound was obtained in a 52% yield. nih.gov

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2-Hydroxymethyl-anthraquinone | PBr₃ | THF | 0°C to rt, 48h | This compound | 52% |

The optimization of synthetic protocols for this compound primarily focuses on improving the efficiency and selectivity of the Wohl-Ziegler bromination. This includes the investigation of alternative solvents to the hazardous carbon tetrachloride and the use of different radical initiators. For instance, visible-light-induced free-radical bromination of para-substituted toluenes with NBS has been successfully carried out 'on water', offering a more environmentally friendly approach. researchgate.net Furthermore, the use of a two-phase electrolysis system has been shown to be a novel and efficient alternative for the side-chain bromination of toluenes, providing high yields and regioselectivity. cecri.res.in These optimized conditions for related substrates suggest potential avenues for enhancing the synthesis of this compound.

Synthesis of Advanced this compound Conjugates and Polymeric Structures

This compound serves as a versatile building block for the synthesis of more complex molecular architectures, including conjugates with biomolecules and polymeric materials.

The reactive bromomethyl group allows for the facile attachment of the anthraquinone moiety to various substrates through nucleophilic substitution reactions. For example, anthraquinone derivatives have been conjugated to 2'-deoxynucleosides to create probes for studying electron transfer in DNA. gsu.edu The synthesis of these conjugates often involves the reaction of a bromoanthraquinone derivative with a suitably functionalized nucleoside. Anthraquinone-oligodeoxynucleotide conjugates have also been synthesized for potential applications as electrical DNA sensors. nih.gov

In the realm of polymer chemistry, brominated anthraquinone derivatives can function as initiators for controlled radical polymerization techniques. For instance, 2-(1-bromoethyl)-anthraquinone, a compound structurally similar to this compound, has been successfully employed as an initiator for the Atom Transfer Radical Polymerization (ATRP) of styrene. nih.gov This resulted in polystyrene chains with an anthraquinone moiety at one end, demonstrating the utility of bromo-anthraquinone derivatives in the synthesis of well-defined polymers with specific functionalities.

| Application | Synthetic Approach | Resulting Structure |

| DNA Conjugates | Reaction of bromoanthraquinone with functionalized deoxynucleosides | Anthraquinone-2'-deoxynucleoside conjugates |

| DNA Sensors | Synthesis of anthraquinone-tethered phosphoramidites for solid-phase DNA synthesis | Anthraquinone-oligodeoxynucleotide conjugates |

| Polymer Synthesis | Atom Transfer Radical Polymerization (ATRP) using a bromo-anthraquinone initiator | Polystyrene with a terminal anthraquinone group |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Anthraquinone

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The electron-withdrawing nature of the anthraquinone (B42736) core activates the benzylic position, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity has been exploited to introduce a variety of nitrogen, oxygen, and sulfur-containing functionalities.

Formation of Anthraquinone-Substituted Imidazolium (B1220033) Salts and Related Nitrogen-Containing Derivatives

The reaction of 2-Bromomethyl-anthraquinone with nitrogen-based nucleophiles, particularly imidazole (B134444) derivatives, has been a subject of significant interest for the synthesis of novel imidazolium salts. These compounds are explored for their potential applications in various fields, including medicinal chemistry.

The synthesis of 1-(anthracen-2-ylmethyl)-3-methyl-1H-imidazol-3-ium bromide, for instance, is achieved through the quaternization of N-methylimidazole with this compound. This reaction typically proceeds under mild conditions, affording the desired imidazolium salt in good yield. The general scheme for this reaction involves the direct displacement of the bromide by the nucleophilic nitrogen of the imidazole ring.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| This compound | N-methylimidazole | 1-(anthracen-2-ylmethyl)-3-methyl-1H-imidazol-3-ium bromide | Acetonitrile, reflux | High |

| This compound | Pyridine | 1-(anthracen-2-ylmethyl)pyridinium bromide | - | - |

| This compound | Triethylamine | (anthracen-2-ylmethyl)triethylammonium bromide | - | - |

Reactions with Oxygen-Based Nucleophiles to Yield Ethers or Alcohols

This compound readily reacts with oxygen-based nucleophiles to form ethers and alcohols. The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521), leads to the formation of 2-hydroxymethyl-anthraquinone. This reaction proceeds via a standard SN2 mechanism, where the hydroxide ion attacks the benzylic carbon, displacing the bromide ion.

Similarly, the reaction with alkoxides, such as sodium methoxide, or phenoxides, such as sodium phenoxide, yields the corresponding methyl and phenyl ethers, respectively. These reactions are typically carried out in a suitable aprotic solvent to facilitate the nucleophilic attack.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Sodium hydroxide | 2-Hydroxymethyl-anthraquinone | Aqueous conditions |

| This compound | Sodium methoxide | 2-(Methoxymethyl)anthracene-9,10-dione | Methanol |

| This compound | Sodium phenoxide | 2-(Phenoxymethyl)anthracene-9,10-dione | - |

Reactions with Sulfur-Based Nucleophiles

The soft nature of sulfur nucleophiles makes them excellent partners for reactions with the soft electrophilic benzylic carbon of this compound. Reactions with thiols, in the presence of a base to generate the thiolate, or with salts of thiols, such as sodium thiophenoxide, proceed efficiently to give the corresponding thioethers. For example, the reaction with sodium thiophenoxide yields 2-((phenylthio)methyl)anthracene-9,10-dione. These reactions are crucial for the introduction of sulfur-containing moieties onto the anthraquinone framework, which can significantly alter the electronic and biological properties of the molecule.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Sodium thiophenoxide | 2-((Phenylthio)methyl)anthracene-9,10-dione | - |

| This compound | Sodium hydrosulfide | Anthracene-2-yl-methanethiol | - |

Radical Reaction Pathways and Their Chemical Implications

Beyond nucleophilic substitution, this compound can participate in radical reactions, particularly through photoinduced processes. The anthraquinone core is a well-known photosensitizer, and its excitation can lead to electron transfer events, generating radical intermediates.

Photoinduced Electron Transfer Processes Involving this compound

Upon absorption of light, typically in the UV-A region, the anthraquinone moiety of this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a potent oxidant and can accept an electron from a suitable donor, initiating a photoinduced electron transfer (PET) cascade. The efficiency of this process is influenced by the solvent polarity and the nature of the electron donor. Techniques such as laser flash photolysis are employed to study the transient species generated during these PET processes, providing valuable information on the kinetics and mechanisms of these reactions.

Formation and Reactivity of Anthraquinone Radical Anions

The one-electron reduction of the anthraquinone moiety, either through a photoinduced process or electrochemically, leads to the formation of the corresponding radical anion. The electrochemical behavior of anthraquinone derivatives can be studied using techniques like cyclic voltammetry, which reveals the reduction potentials for the formation of the radical anion and the subsequent dianion. For instance, the cyclic voltammogram of 2-bromomethyl anthraquinone shows redox events corresponding to the two-step, one-electron reduction of the anthraquinone core. rsc.org The stability and reactivity of this radical anion are of fundamental importance in understanding the redox chemistry of anthraquinones. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the characterization of these radical species, providing information about the distribution of the unpaired electron spin density within the molecule. The anthraquinone radical anion can act as a nucleophile or a reductant in subsequent chemical transformations.

Hydrogen Atom Transfer (HAT) Mechanisms in Photoredox Cycles

Anthraquinone and its derivatives are recognized as highly efficient photocatalysts capable of mediating a variety of redox reactions. nih.gov In photoredox cycles, these compounds can engage in Hydrogen Atom Transfer (HAT), a crucial mechanism for the functionalization of C–H bonds. rsc.orgrsc.org The process is initiated when the anthraquinone molecule absorbs light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. nih.gov This excited triplet state is a potent hydrogen atom abstractor.

This compound, upon photoexcitation, can abstract a hydrogen atom from a suitable donor, such as a C(sp³)–H or C(sp²)-H bond, generating a reactive carbon-centered radical. nih.govrsc.org This radical can then participate in subsequent reactions, like addition to radical acceptors, to form new C–N or C–C bonds. rsc.org The general mechanism can be summarized in the following steps:

Photoexcitation: The anthraquinone core absorbs visible light, transitioning to an excited state (AQ*).

Hydrogen Abstraction: The excited AQ* abstracts a hydrogen atom from a substrate (R-H), forming a semiquinone radical (AQ-H•) and a substrate radical (R•).

Radical Reaction: The substrate radical (R•) reacts with another molecule.

Catalyst Regeneration: The semiquinone radical (AQ-H•) is regenerated back to the ground state anthraquinone (AQ), completing the catalytic cycle. beilstein-journals.org

Studies on various substituted anthraquinones have shown that the electronegativity of the substituent can influence photocatalytic activity. For instance, replacing a hydrogen atom at the 2-position with a halogen, such as bromine, can enhance reactivity. nih.gov This is attributed to the "heavy atom effect," where the bromine atom increases the efficiency of intersystem crossing to the reactive triplet state, leading to a larger population of triplet molecules and thus enhanced photocatalytic activity. nih.gov The efficiency of this HAT process allows for reactions like the oxidation of secondary aromatic alcohols to their corresponding ketones with high yields. nih.gov

Electrochemical Redox Mechanisms of this compound

The electrochemical behavior of anthraquinones is central to their application in areas like energy storage and electrocatalysis. The core structure can reversibly accept electrons in distinct steps, a property that is tunable by chemical modification of the aromatic rings.

Anthraquinone derivatives typically undergo two sequential one-electron reductions in aprotic media, or a single two-electron, two-proton reduction in aqueous acidic media. nih.govresearchgate.netrsc.org These redox events correspond to the formation of a radical anion (semiquinone) and then a dianion. nih.gov

First Reduction (One-Electron): AQ + e⁻ ⇌ AQ•⁻

Second Reduction (One-Electron): AQ•⁻ + e⁻ ⇌ AQ²⁻

The reduction potentials for these processes are influenced by the nature of the substituents on the anthraquinone core. Electron-donating groups tend to lower the reduction potential (making it more negative), while electron-withdrawing groups make the reduction easier (less negative potential). researchgate.net While specific data for this compound is not detailed in the provided context, the general trends for substituted anthraquinones can be examined. The bromomethyl group (-CH₂Br) is generally considered to be weakly electron-withdrawing. Therefore, its effect on the reduction potentials would be expected to be modest compared to strongly withdrawing or donating groups.

The table below shows representative reduction potentials for various anthraquinone derivatives, illustrating the impact of different substituents.

| Compound | First Reduction Potential E₁/₂(0/–1) (V vs Fc⁺/Fc) | Second Reduction Potential E₁/₂(-1/–2) (V vs Fc⁺/Fc) |

| Anth-1-Phenox | -1.33 | -1.75 |

| Anth-2-Phenox | -1.33 | -1.75 |

| Anth-1-Carb | -1.43 | -1.83 |

| Anth-2-Carb | -1.42 | -1.82 |

| Anth-1-NPh₂ | -1.40 | -1.81 |

| Anth-2-NPh₂ | -1.40 | -1.80 |

Data synthesized from a study on donor-acceptor compounds based on anthraquinone. nih.gov

Anthraquinone and its derivatives can be immobilized onto carbon electrode surfaces, a process known as electrografting. scielo.br This modification is used to enhance the charge storage properties of carbon materials for applications like electrochemical capacitors. researchgate.net The grafting process often involves the electrochemical reduction of a precursor molecule to generate a reactive radical intermediate, which then forms a covalent bond with the carbon surface.

Electrophilic Aromatic Substitution (SEAr) on the Anthraquinone Core and Bromomethyl Influence

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The reactivity and regioselectivity of SEAr on the anthraquinone core are governed by the electronic properties of its existing substituents.

The anthraquinone nucleus itself is highly deactivated towards electrophilic attack due to the two electron-withdrawing carbonyl groups. These groups pull electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org This deactivation is a general characteristic of aromatic ketones.

When considering the positions of substitution, the carbonyl groups act as meta-directing groups. However, in the fused ring system of anthraquinone, the situation is more complex. The positions α to the carbonyls (1, 4, 5, 8) are more deactivated than the β positions (2, 3, 6, 7). Consequently, electrophilic substitution on unsubstituted anthraquinone preferentially occurs at the α-positions, as the intermediate carbocation (arenium ion) is comparatively less destabilized. researchgate.net

The presence of the 2-bromomethyl (-CH₂Br) group further influences the outcome of SEAr reactions. The -CH₂Br group is an alkyl halide group attached to the ring.

Inductive Effect: The bromine atom is electronegative, exerting an electron-withdrawing inductive effect (-I), which deactivates the ring to some extent.

Directing Effect: As an alkyl-type group, it is traditionally considered an ortho, para-director. nih.gov

Therefore, for an incoming electrophile on this compound, a complex interplay of directing effects is at play:

The carbonyl groups direct away from the α-positions (1 and 4) and β-positions (3) on the same ring.

The 2-bromomethyl group directs incoming electrophiles to its ortho positions (1 and 3) and its para position (not applicable in the fused ring system in a simple sense, but refers to position 6 or 7 on the other ring).

The final regiochemical outcome would depend on the specific electrophile and reaction conditions, representing a competition between the powerful deactivating and directing effects of the quinone core and the weaker directing influence of the 2-bromomethyl substituent. Substitution is most likely to occur on the ring containing the bromomethyl group, at the positions least deactivated by the carbonyls, which are influenced by the ortho, para-directing nature of the alkyl halide group.

Advanced Spectroscopic and Computational Characterization of 2 Bromomethyl Anthraquinone Systems

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopy is a cornerstone in the analysis of molecular compounds, providing detailed information about atomic and molecular structure, as well as chemical bonding. For 2-Bromomethyl-anthraquinone, a combination of techniques is employed to confirm its identity and understand its physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. The anthraquinone (B42736) core features several aromatic protons, which typically appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing carbonyl groups. A key diagnostic signal is the singlet corresponding to the methylene (B1212753) protons (-CH₂Br), which is expected to appear in a distinct chemical shift range (typically around δ 4.5-5.0 ppm), shifted downfield by the adjacent electronegative bromine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons of the fused rings, and the methylene carbon. The two carbonyl carbons (C=O) of the anthraquinone skeleton are typically observed at the most downfield chemical shifts (δ > 180 ppm). researchgate.net The aromatic carbons produce a cluster of signals in the δ 125-140 ppm range. researchgate.net The methylene carbon attached to the bromine atom (-CH₂Br) would appear at a significantly more upfield position compared to the aromatic carbons.

| ¹³C NMR - Representative Chemical Shifts for Anthraquinone Core |

| Carbon Atom |

| Carbonyl (C=O) |

| Quaternary Aromatic |

| Tertiary Aromatic (CH) |

Note: This table provides typical chemical shift ranges for the core anthraquinone structure based on publicly available spectral data for anthraquinone itself. spectrabase.com Specific shifts for this compound may vary due to the substituent effect.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. innovatechlabs.com The FTIR spectrum of this compound is characterized by several key absorption bands.

The most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety. These typically appear in the region of 1670-1680 cm⁻¹. Another significant region is the aromatic C=C stretching, which gives rise to bands around 1590-1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The presence of the bromomethyl group can be identified by the C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers (around 600-700 cm⁻¹), and the CH₂ bending vibrations.

| FTIR - Characteristic Absorption Bands for this compound |

| Vibrational Mode |

| Aromatic C-H Stretch |

| Carbonyl (C=O) Stretch |

| Aromatic C=C Stretch |

| C-H Bend |

| C-Br Stretch |

Note: The values are based on characteristic infrared absorption frequencies for anthraquinones and alkyl halides. vscht.cz

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The spectrum of anthraquinone derivatives is typically characterized by multiple absorption bands corresponding to different electronic transitions. nih.gov

For this compound, the spectrum is expected to show intense bands in the UV region (220–350 nm) corresponding to π → π* transitions within the aromatic system. nih.gov These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π) molecular orbitals. youtube.com A weaker, longer-wavelength absorption band, often extending into the visible region (close to 400 nm), can be attributed to the n → π transition of the carbonyl groups. nih.govcutm.ac.in This transition involves the excitation of a non-bonding electron (n) from an oxygen lone pair to an anti-bonding π* orbital. The position and intensity of these bands are sensitive to substituents and the solvent environment. nih.gov Furthermore, UV-Vis spectroscopy can be used to monitor changes in the redox state of the quinone system, as reduction of the carbonyl groups to hydroquinones leads to significant changes in the electronic structure and, consequently, the absorption spectrum. nih.gov Studies on the related compound 2-Bromoanthraquinone show significant absorption in the wavelength band before 420 nm. nih.gov

| UV-Vis - Typical Electronic Transitions for Anthraquinone Systems |

| Transition Type |

| π → π |

| n → π |

Raman spectroscopy is a vibrational spectroscopy technique that complements FTIR. While direct Raman studies on this compound are not widely available, research on similar derivatives provides valuable insights. A study on 2-bromo-3-methyl-1,4-dimethoxy-9,10-anthraquinone (BMDMAQ) utilized Raman and Surface-Enhanced Raman Scattering (SERS) to investigate its vibrational modes and its orientation on silver nanoparticles. nih.govresearchgate.net The SERS technique, which involves adsorbing molecules onto a nanostructured metal surface, can dramatically enhance the Raman signal. In the BMDMAQ study, the enhancement of C-H out-of-plane bending and ring C-C stretching modes suggested a "stand-on" orientation on the silver surface. nih.gov Similar SERS studies on this compound could provide information on its interaction with metal surfaces, which is relevant for applications in sensing and catalysis.

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal or a powder sample, one can determine the unit cell dimensions, space group, and precise positions of atoms in the crystal lattice. While a specific crystal structure determination for this compound is not prominently reported in the reviewed literature, XRD analysis of related compounds, such as 2-bromo-1,4-dihydroxy-9,10-anthraquinone, reveals key structural features. nih.gov These studies show that anthraquinone molecules are nearly planar and pack in the crystal via π–π stacking interactions and other weak forces like C—H⋯O hydrogen bonds or Br⋯O contacts. nih.gov An XRD analysis of this compound would be expected to reveal similar planar structures and packing motifs, providing crucial information on its solid-state morphology.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data and to predict molecular properties. DFT calculations can be used to optimize the geometry of this compound, providing theoretical bond lengths and angles.

Furthermore, computational methods can predict various spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to aid in spectral assignment. Vibrational frequencies from DFT calculations can be correlated with experimental FTIR and Raman spectra, helping to assign specific absorption bands to particular molecular motions. nih.govresearchgate.net

DFT and its time-dependent extension (TD-DFT) are also employed to calculate the electronic structure and predict UV-Vis absorption spectra. These calculations can determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and model the electronic transitions between them, helping to interpret the experimental UV-Vis spectrum. nih.govmdpi.com Computational studies on the related 2-Bromoanthraquinone have been used to explore its redox reaction mechanisms and photocatalytic activity, demonstrating the utility of these methods in understanding the reactivity of substituted anthraquinones. nih.govrsc.org Such computational approaches provide a deeper understanding of the structure-property relationships in this compound systems. jcesr.org

Density Functional Theory (DFT) for Electronic Structure, Reaction Pathways, and Excited States

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular properties of anthraquinone systems at the quantum level. By approximating the electron density of a molecule, DFT can accurately predict its electronic structure, delineate potential reaction pathways, and characterize its electronically excited states.

Reaction Pathways: DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. This provides deep mechanistic insights that are often difficult to obtain experimentally. For instance, in a study of the photocatalytic oxidation of alcohols using the closely related 2-Bromoanthraquinone (2-BrAQ), DFT calculations were employed to verify a proposed free-radical reaction pathway. rsc.orgnih.gov The calculations focused on the hydrogen transfer step between the triplet excited state of 2-BrAQ and the alcohol molecule, elucidating the changes in molecular structure and energy throughout the reaction. rsc.orgnih.gov Such computational approaches can distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions involving anthracene (B1667546) derivatives. pku.edu.cn

Excited States: The photophysical and photochemical behavior of this compound is governed by its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating these states, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions. mdpi.commdpi.com For many anthraquinone derivatives, the lowest singlet excited state arises from a π→π* electronic transition from the HOMO to the LUMO. researchgate.net TD-DFT can also be used to investigate triplet states, which are often crucial in photochemical reactions like photosensitization and phosphorescence. nih.govmdpi.com The choice of functional and basis set in TD-DFT calculations is critical, with range-separated hybrid functionals like CAM-B3LYP and ωB97XD often providing a good balance of accuracy for describing both local and charge-transfer excited states in organic molecules. nih.govacs.org

| Functional | Type | Common Application | Reference |

|---|---|---|---|

| B3LYP | Hybrid GGA | General purpose for geometries, electronic structure, and redox potentials. | researchgate.netrsc.org |

| M06-2X | Hybrid Meta-GGA | Good accuracy for thermochemistry, kinetics, and excited states. | nih.govmdpi.com |

| CAM-B3LYP | Range-Separated Hybrid | Accurate for charge-transfer excited states and absorption spectra. | nih.gov |

| ωB97XD | Range-Separated Hybrid with Dispersion | Provides a good compromise for transition energies and vibronic shapes. | acs.org |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for understanding how molecules like this compound might interact with biological macromolecules, such as proteins and nucleic acids. These techniques provide atomic-level insights into binding modes, affinities, and the conformational dynamics of the resulting complexes.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). dntb.gov.ua The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field to estimate binding affinity. For the anthraquinone scaffold, docking studies have been widely used to rationalize anticancer activity by modeling interactions with targets like DNA G-quadruplexes and various enzymes. tandfonline.comresearchgate.netnih.gov For example, docking studies of emodin (B1671224), an anthraquinone derivative, have explored its binding to Bovine Serum Albumin (BSA) and neuraminidase, providing insights into its pharmacological potential. nih.gov These studies help identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view by simulating the movements of atoms in the system over time. MD simulations solve Newton's equations of motion for the atoms in the ligand-receptor complex, which is solvated in a box of water molecules to mimic physiological conditions. This allows for the assessment of the stability of the docked pose, the exploration of conformational changes in both the ligand and the receptor upon binding, and the calculation of binding free energies. nih.govfrontiersin.org MD simulations have been successfully applied to study the interaction of anthraquinone intercalators with DNA, revealing details about stacking geometries, conformational entropy, and the role of hydration in the binding process. nih.govtandfonline.comresearchgate.net The combination of docking and MD simulations provides a comprehensive understanding of the molecular recognition process, guiding the rational design of new derivatives with improved binding affinity and specificity. nih.govfrontiersin.org

| Anthraquinone Derivative Class | Biomolecular Target | Computational Method | Reference |

|---|---|---|---|

| Emodin derivatives | Neuraminidase, BSA | Molecular Docking | nih.gov |

| General anthraquinones | DNA G-Quadruplex | Molecular Docking | researchgate.net |

| Anthraquinone-Porphyrin hybrids | DNA G-Quadruplex | Molecular Docking, MD Simulations | nih.gov |

| General anthraquinones | Phosphoglycerate mutase 1 (PGAM1) | Molecular Docking, MD Simulations | nih.gov |

| Anthraquinone intercalators | DNA | MD Simulations | nih.gov |

Prediction of Redox Potentials and Electron Affinities

The redox properties of this compound are fundamental to its potential applications in areas such as organic electronics, redox flow batteries, and photocatalysis. DFT calculations are a highly effective means of predicting redox potentials and related electronic properties like electron affinity, offering a route to pre-screen and design molecules with tailored electrochemical behavior. rsc.org

The reduction potential of an anthraquinone derivative is directly related to the energy of its LUMO; a lower LUMO energy generally corresponds to a more positive (less negative) reduction potential, making the molecule easier to reduce. acs.orgjcesr.org The effect of substituents on the redox potential is well-established through both experimental and computational studies. Electron-donating groups (e.g., -OH, -NH2, -CH3) tend to raise the LUMO energy, thus lowering (making more negative) the reduction potential. acs.orgrsc.orgresearchgate.net Conversely, electron-withdrawing groups (e.g., -SO3H, halogens) lower the LUMO energy and increase (make more positive) the reduction potential. acs.orgjcesr.org The bromomethyl group on this compound, being electron-withdrawing, is thus expected to result in a more positive reduction potential compared to the unsubstituted anthraquinone parent molecule.

DFT calculations can compute the free energy change (ΔG) for the reduction reaction in solution, which is then used to determine the standard reduction potential (E°). The accuracy of these predictions depends on the chosen functional, basis set, and the model used to account for solvation effects, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). rsc.org Studies have shown a strong linear correlation between DFT-calculated LUMO energies and experimentally measured reduction potentials for large sets of anthraquinone derivatives, establishing this computational approach as a reliable descriptor for high-throughput screening. acs.orgresearchgate.net

Electron affinity (EA) is the energy released when an electron is added to a neutral molecule in the gas phase. It can be approximated from the LUMO energy derived from DFT calculations. rsc.orgjku.at Like the redox potential, the EA is enhanced by the presence of electron-withdrawing substituents. A higher electron affinity indicates a greater propensity for the molecule to accept an electron, which is consistent with a more positive reduction potential. researchgate.netsemanticscholar.org

| Substituent Type | Example Group | Effect on LUMO Energy | Effect on Reduction Potential | Reference |

|---|---|---|---|---|

| Electron-Donating | -OH, -NH2, -CH3 | Increases (less stable) | Decreases (more negative) | acs.orgrsc.org |

| Electron-Withdrawing | -SO3H, -Cl, -Br | Decreases (more stable) | Increases (more positive) | acs.orgjcesr.org |

Applications of 2 Bromomethyl Anthraquinone in Materials Science and Advanced Chemical Systems

Photocatalysis and Photoredox Catalysis

Anthraquinones are recognized as highly efficient organic photosensitizers and photocatalysts capable of performing a variety of redox reactions. rsc.orgrsc.orgnih.gov Upon absorption of light, they can transition to an excited triplet state, which is a powerful oxidant capable of initiating chemical transformations through mechanisms like hydrogen atom transfer (HAT) or energy transfer. nih.gov The substituent at the 2-position of the anthraquinone (B42736) ring can significantly influence its photocatalytic activity. rsc.org

Role in Photocatalytic Oxidation of Organic Substrates

The compound 2-Bromomethyl-anthraquinone, and its close analogue 2-Bromoanthraquinone (2-BrAQ), serve as effective photocatalysts for the oxidation of organic substrates, particularly secondary aromatic alcohols. rsc.orgrsc.org The general mechanism involves the photoexcitation of the anthraquinone molecule to its singlet excited state, followed by intersystem crossing to a more stable and reactive triplet state. rsc.org This excited triplet-state molecule can then abstract a hydrogen atom from the alcohol, initiating a radical reaction pathway that ultimately leads to the corresponding ketone. rsc.orgrsc.org

For instance, in the oxidation of 1-phenylethanol to acetophenone using 2-BrAQ as a photocatalyst, the yield can reach over 96%. rsc.orgrsc.org The process is highly selective for α-position aromatic alcohols. rsc.org The presence of a halogen atom, such as bromine, enhances the intersystem crossing efficiency, leading to a larger population of reactive triplet molecules and thus boosting the photocatalytic reactivity. rsc.org

Table 1: Photocatalytic Oxidation of Various Aromatic Alcohols using 2-Bromoanthraquinone This table showcases the performance of 2-Bromoanthraquinone, a compound structurally similar to this compound, in the photocatalytic oxidation of various secondary aromatic alcohols to their corresponding ketones.

| Substrate (Alcohol) | Product (Ketone) | Conversion (%) | Selectivity (%) |

| 1-Phenylethanol | Acetophenone | >99 | 97 |

| 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | >99 | 98 |

| 1-(4-Chlorophenyl)ethanol | 4-Chloroacetophenone | >99 | 98 |

| Diphenylmethanol | Benzophenone | >99 | 99 |

| 1-(Naphthalen-2-yl)ethanol | 2-Acetylnaphthalene | >99 | 98 |

Data sourced from a study on 2-Bromoanthraquinone. researchgate.net

Application in Photocatalytic Degradation of Organic Pollutants (e.g., Rhodamine B)

Anthraquinone-based photocatalysts are widely studied for their potential in environmental remediation, specifically the degradation of persistent organic pollutants in water. nih.govresearchgate.net The underlying mechanism typically involves the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH). nih.govrsc.org When the anthraquinone photocatalyst is irradiated with light in an aqueous solution containing oxygen, it can transfer an electron to molecular oxygen to form superoxide, which can then lead to a cascade of reactions producing other highly oxidative species that break down the pollutant molecules. nih.govrsc.org

While the anthraquinone framework is established for this purpose, specific research detailing the use of this compound for the degradation of the dye Rhodamine B is not prominently available in the reviewed scientific literature. However, the general principles of photocatalysis with anthraquinone derivatives suggest its potential applicability. The efficiency of such processes depends on factors like the catalyst's ability to absorb light, generate ROS, and interact with the pollutant substrate. researchgate.net

Design of Water-Soluble Anthraquinone Photocatalysts

A significant limitation for many organic photocatalysts, including anthraquinone derivatives, is their poor solubility in aqueous media, which restricts their application in environmental contexts. nih.govuni-regensburg.de To overcome this, chemical modifications are employed to enhance water solubility. The most common strategy is sulfonation—the introduction of one or more sulfonate (-SO₃⁻) groups to the anthraquinone core. uni-regensburg.de This creates water-soluble salts, such as sodium anthraquinone-2-sulfonate (AMS), which retain the photoactive properties of the parent molecule while being fully soluble in water. uni-regensburg.dewikipedia.org The synthesis often involves treating anthraquinone with oleum (fuming sulfuric acid). orgsyn.orgprepchem.com

The bromomethyl group in this compound offers an alternative and versatile handle for chemical functionalization to improve solubility. For example, it can be used to attach ionic groups. In one study, this compound was reacted with 1-butylimidazole to synthesize an imidazolium-functionalized anthraquinone, which demonstrated a 360-fold increase in solubility in dimethyl sulfoxide (DMSO). nii.ac.jp This approach of adding ionic liquid-like moieties could be adapted to create water-soluble derivatives for photocatalytic applications. nii.ac.jpfigshare.com

Electrochemical Applications

The reversible redox chemistry of the anthraquinone core makes it a prime candidate for various electrochemical applications. By modifying electrode surfaces or designing soluble redox-active molecules, anthraquinone derivatives can be used to catalyze important reactions or to develop novel chemical capture systems.

Modified Electrodes for Electrocatalytic Oxygen Reduction Reaction (ORR)

Anthraquinone-modified electrodes have shown significant electrocatalytic activity for the oxygen reduction reaction (ORR), particularly the selective two-electron (2e⁻) reduction of oxygen to produce hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This is a valuable alternative to the energy-intensive industrial anthraquinone process for H₂O₂ production. chinesechemsoc.org When anthraquinone is immobilized on a conductive support like glassy carbon, it can mediate the transfer of electrons to oxygen molecules. researchgate.net

The mechanism involves the electrochemical reduction of the quinone (Q) to the semiquinone radical anion (Q•⁻) and subsequently to the dianion (Q²⁻). These reduced species can then react with molecular oxygen. In some systems, particularly those with proton-donor groups, this process is believed to involve the formation of adducts between the reduced anthraquinone and oxygen species, facilitating the efficient two-electron transfer. rsc.org While this catalytic behavior is well-documented for the anthraquinone moiety, specific studies employing this compound for modifying electrodes for ORR are not extensively detailed in the current literature. However, the principle remains applicable, and the bromomethyl group could be used for covalent attachment to electrode surfaces.

Development of Electrochemical Carbon Dioxide (CO₂) Capture Agents

A promising application of anthraquinone derivatives is in electrochemical CO₂ capture systems. chemrxiv.org This technology offers a low-energy alternative to traditional thermal-swing amine scrubbing. The fundamental principle involves the electrochemical reduction of a quinone, which activates it to act as a nucleophile and bind with electrophilic CO₂ molecules. nii.ac.jpresearchgate.net The captured CO₂ can then be released by electrochemically oxidizing the molecule back to its original state.

The compound this compound has been used as a key starting material to synthesize an advanced CO₂ capture agent. Researchers synthesized an ionically modified anthraquinone, 1-butyl-3-((2'-anthraquinoyl)methyl)imidazolium bis(trifluoromethanesulfonyl)amide ([BAQMIM][TFSA]), by reacting this compound with 1-butylimidazole. nii.ac.jp This modification dramatically improved the solubility of the anthraquinone derivative in nonaqueous solvents like DMSO, which is a major challenge for practical applications. nii.ac.jpfigshare.com The increased solubility directly enhances the system's total CO₂ carrying capacity. Cyclic voltammetry and constant-potential electrolysis confirmed that the functionalized quinone could effectively capture and release CO₂ via an electrochemically controlled chemical reaction (ECEC mechanism). nii.ac.jp

Table 2: Comparison of Pristine Anthraquinone and its Imidazolium-Functionalized Derivative for Electrochemical Applications This table highlights the enhanced properties of an anthraquinone derivative synthesized from this compound for CO₂ capture applications.

| Property | Pristine Anthraquinone (AQ) | [BAQMIM][TFSA] | Improvement Factor |

| Starting Material | N/A | This compound | - |

| Solubility in DMSO | < 5 mM | ~1.8 M (estimated) | ~360x |

| Ionic Conductivity | Low (requires supporting electrolyte) | High (12.2 mS cm⁻¹) | Acts as its own electrolyte |

| CO₂ Capture Mechanism | ECEC | ECEC | - |

Data sourced from a study on imidazolium-functionalized anthraquinone. nii.ac.jp

Integration into Energy Storage Systems (e.g., Aqueous Flow Batteries, Porous Organic Polymers)

The core structure of anthraquinone is redox-active, allowing it to reversibly accept and donate electrons, a fundamental property for energy storage. While this compound itself is not typically used as the primary active material in energy storage systems, its functional group serves as a critical reactive handle for synthesizing more complex, tailored molecules for these applications.

Aqueous Flow Batteries: Aqueous redox flow batteries (ARFBs) are a promising technology for large-scale energy storage. The performance of these batteries can be enhanced by tuning the chemical properties of the redox-active molecules. Various anthraquinone derivatives have been investigated as the negative electrolyte (negolyte) in ARFBs due to their rapid redox kinetics and chemical stability. semanticscholar.orgharvard.edu For instance, the introduction of functional groups like sulfonic acid (e.g., in Anthraquinone-2-sulfonic acid, AQS) or hydroxyl groups can modify the molecule's reduction potential and increase its solubility in aqueous electrolytes. harvard.edursc.org The reactive bromomethyl group on this compound makes it a valuable precursor for synthesizing novel anthraquinone derivatives. This group can undergo nucleophilic substitution reactions, allowing for the attachment of various other functional moieties designed to optimize performance in flow battery systems.

Porous Organic Polymers: Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas and permanent porosity, making them excellent candidates for electrode materials in energy storage devices like supercapacitors. rsc.org Anthraquinone-based POPs are of particular interest because they combine the inherent redox activity of the anthraquinone unit with a robust, porous structure. skku.edu The synthesis of these polymers often involves the coupling of functionalized monomers. For example, POPs have been successfully synthesized using monomers like 2,6-dibromoanthraquinone through reactions such as Sonogashira coupling. skku.eduresearchgate.net The bromomethyl group in this compound provides a reactive site that can be exploited to construct polymer networks through different chemical pathways, such as Williamson ether synthesis or reactions with amines, leading to novel porous materials with embedded redox-active sites for high-performance energy storage. nsysu.edu.tw

| System | Role of Anthraquinone Derivative | Key Findings |

| Aqueous Flow Battery | Negolyte Material | Functional groups significantly alter reduction potential and solubility, improving battery performance. harvard.edu |

| Porous Organic Polymer | Redox-Active Monomer | High surface area and accessible redox sites lead to excellent capacitive energy storage. nsysu.edu.tw |

Polymeric and Supramolecular Materials Science

The unique chemical structure of this compound facilitates its use in the creation of advanced polymers and organized molecular assemblies.

Polymer grafting is a technique used to modify the properties of a polymer by attaching new chemical moieties to its backbone. nih.gov The reactive nature of the bromomethyl group makes this compound an ideal candidate for grafting onto various polymer chains. This process imparts the distinct properties of the anthraquinone core, such as color and redox activity, to the host polymer.

A notable example is the grafting of brominated anthraquinone derivatives onto O-carboxymethyl chitosan, a biopolymer. rsc.org In this process, the bromo-anthraquinone is chemically bonded to the chitosan backbone via Ullmann condensation. The successful grafting results in the formation of novel polymeric dyes, where the color and electronic properties are influenced by the specific anthraquinone derivative used. rsc.org This "grafting onto" approach is a powerful method for creating functional materials for applications in textiles, sensors, or advanced coatings. nih.gov

| Polymer Backbone | Grafting Reaction | Resulting Material | Grafting Degree (mmol g⁻¹) |

| O-carboxymethyl chitosan | Ullmann Condensation | Functional Polymeric Dye | 0.66 - 1.14 |

Beyond their use in energy storage, anthraquinone-based POPs are versatile materials with applications in gas separation and catalysis. The synthesis of these materials relies on the polymerization of appropriately functionalized anthraquinone monomers to create a rigid, porous network. rsc.org While monomers with two or more reactive sites, such as 2,6-diaminoanthraquinone or 2,6-dibromoanthraquinone, are commonly used in polycondensation or cross-coupling reactions, this compound serves as a potential monofunctional or chain-terminating agent, or it can be converted into a di- or tri-functional monomer for polymerization. skku.eduresearchgate.net The reactivity of the bromomethyl group allows for its participation in various polymerization reactions, enabling the construction of diverse polymer architectures that incorporate the stable and functional anthraquinone core.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The planar, aromatic structure of the anthraquinone core allows it to participate in host-guest interactions, where it can be encapsulated by a larger "host" molecule.

Studies have demonstrated that anthraquinone derivatives can be included as guests within the cavities of macrocyclic hosts like cucurbit semanticscholar.orguril and calix harvard.eduarene. nih.gov These interactions are investigated using techniques such as optical absorption and fluorescence spectroscopy, which can confirm the formation of a host-guest complex and determine its stability. nih.gov For example, research on 2,3-bis(chloromethyl)-1,4-anthraquinone, a compound structurally similar to this compound, has provided clear evidence of complex formation with calix harvard.eduarene. nih.gov Furthermore, anthraquinone-based covalent organic frameworks (COFs) have been designed to act as hosts for smaller guest molecules, creating organized assemblies capable of charge transfer. chemrxiv.org The specific substituents on the anthraquinone ring, such as the bromomethyl group, can influence the strength and geometry of these host-guest interactions.

Labeling Reagents in Advanced Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of analytes. This compound has been specifically investigated as a derivatizing agent for this purpose.

Many biologically important molecules, such as fatty acids, are difficult to detect using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption detectors because they lack a strong chromophore (a part of the molecule that absorbs light). aocs.orgnih.gov To overcome this, a chromophoric tag can be attached to the analyte in a process called derivatization.

This compound (often abbreviated as MAQ-Br) has been successfully developed as a labeling reagent for the analysis of carboxylic acids, including fatty acids. unco.edu The derivatization reaction involves the nucleophilic attack of the carboxylate ion (from the fatty acid) on the electrophilic carbon of the bromomethyl group. This forms an ester linkage, covalently attaching the large, UV-active anthraquinone moiety to the fatty acid molecule. unco.edu The resulting derivative can be easily detected with high sensitivity by a UV detector during HPLC analysis. This method allows for the accurate quantification of various fatty acids in complex biological samples. unco.edu

| Analyte Class | Derivatization Reagent | Reaction Type | Detection Method |

| Carboxylic Acids (Fatty Acids) | This compound (MAQ-Br) | Esterification | HPLC with UV Detection |

Development of Fluorescent Labeling Strategies

The compound this compound serves as a key building block in the development of fluorescent labeling strategies due to its inherent chemical reactivity and the foundational photophysical properties of its anthraquinone core. The primary advantage of this molecule lies in the presence of the bromomethyl group (-CH₂Br), which acts as a reactive handle for covalently attaching the anthraquinone fluorophore to a wide array of target molecules, including biomolecules and other chemical systems.

The fundamental principle behind its use in fluorescent labeling is the nucleophilic substitution reaction. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by nucleophiles. Functional groups commonly found in biological macromolecules, such as the primary amines (-NH₂) in lysine residues of proteins or the thiol groups (-SH) in cysteine residues, can act as nucleophiles. This reaction forms a stable, covalent bond, effectively "labeling" the target molecule with the anthraquinone moiety. This strategy allows for the specific and durable tagging of molecules for visualization and analysis.

While the anthraquinone core itself is weakly fluorescent, its photophysical properties can be significantly modulated by the attachment of different substituents. The development of fluorescent probes from this compound involves its reaction with molecules that can alter the electronic properties of the anthraquinone system, often leading to enhanced fluorescence quantum yields and shifts in the excitation and emission spectra.

Detailed Research Findings

Research into anthraquinone derivatives has produced a variety of fluorescent compounds, demonstrating the versatility of this structural scaffold. Although studies detailing the complete photophysical properties of probes synthesized directly from this compound are not extensively documented in publicly available literature, the characteristics of structurally similar 2-substituted anthraquinone derivatives provide insight into the expected performance of such labels. These related compounds, where the 2-position is functionalized with groups like amines, serve as excellent models for the types of fluorophores that can be generated.

For instance, studies on 2-amino-9,10-anthraquinone (2AAQ) reveal how substitution at the 2-position influences fluorescence. The photophysical properties of 2AAQ are highly dependent on solvent polarity, indicating the presence of an intramolecular charge transfer (ICT) character, which is crucial for the development of environmentally sensitive probes scispace.com. In non-polar solvents, the dye exhibits higher fluorescence quantum yields, while in polar solvents, a more polar ICT structure is formed scispace.com. This solvatochromism is a key feature that can be exploited in designing sensors.

Further research has focused on synthesizing novel anthraquinone derivatives to achieve desirable photophysical qualities for applications like cell staining. orientjchem.org In one study, several new anthraquinone-derived fluorescent compounds were produced and analyzed for their spectral properties. orientjchem.org For example, a derivative designated as RBS3 was found to have an excitation maximum at 420 nm and an emission maximum at 556 nm in deionized water, resulting in a large Stokes shift, which is advantageous for minimizing self-quenching and background interference in fluorescence microscopy orientjchem.org.

The table below summarizes the photophysical properties of representative fluorescent anthraquinone derivatives, illustrating the range of spectral characteristics that can be achieved through substitution on the anthraquinone core.

Table 1. Photophysical Properties of Selected Fluorescent Anthraquinone Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| RBS3 | 420 nm | 556 nm | 136 nm | Deionized Water |

| CE8 | 276 nm | 406 nm | 130 nm | Deionized Water |

| NGA5 | Not specified | Not specified | Not specified | Deionized Water |

| Anthraquinone α-aminophosphonate 2a | 465-488 nm | 584-628 nm | >100 nm | Various Organic Solvents |

Data compiled from published research findings orientjchem.orgbioacts.com. The Stokes shift for α-aminophosphonates is approximated from the provided absorbance and fluorescence ranges.

The development strategy using this compound focuses on leveraging its reactivity to link the photostable anthraquinone core to specific targets. The resulting conjugates' fluorescent properties are a direct consequence of the final molecular structure. The data from related compounds show that anthraquinone derivatives can be tuned to emit across the visible spectrum and often exhibit large Stokes shifts and high photostability, rivaling more common, non-anthraquinone dyes orientjchem.org. The synthesis of such probes is often straightforward, making this compound a valuable and versatile precursor for creating custom fluorescent labels for advanced applications in materials science and biochemical analysis.

Biological and Medicinal Chemistry Research Involving 2 Bromomethyl Anthraquinone Derivatives

Enzyme Inhibition Studies and Mechanisms

The core structure of anthraquinone (B42736) is a recurring motif in a number of enzyme inhibitors. Consequently, derivatives of 2-Bromomethyl-anthraquinone have been investigated for their ability to modulate the activity of several key enzymes implicated in a range of diseases.

Inhibition of Lactoperoxidase Activity

Lactoperoxidase is a crucial enzyme in the mammalian innate immune system, where it catalyzes the oxidation of various substrates to produce antimicrobial compounds. While the broader class of phenolic anthraquinone derivatives has been studied for their inhibitory effects on lactoperoxidase activity, specific research detailing the direct inhibition of lactoperoxidase by this compound or its immediate derivatives is not extensively available in the current body of scientific literature. The general mechanism of inhibition by phenolic compounds often involves interaction with the enzyme's active site or interference with the binding of its substrates. Further research is required to specifically elucidate the role and mechanism of this compound derivatives in lactoperoxidase inhibition.

Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition (Relevance to Neurodegenerative Diseases)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. A number of anthraquinone derivatives have demonstrated inhibitory activity against these enzymes. For instance, studies on various anthraquinone compounds have reported a range of IC50 values, indicating their potential as cholinesterase inhibitors. However, specific IC50 values and detailed mechanistic studies for this compound derivatives in the context of AChE and BuChE inhibition are not yet well-documented in published research. The inhibitory potential of anthraquinones is often attributed to their planar structure, which can interact with the active sites of these enzymes.

Dual Inhibition of Topoisomerase II and Casein Kinase 2 (CK2) in Cancer Research

Topoisomerase II (Top2) and Casein Kinase 2 (CK2) are both significant targets in cancer therapy due to their roles in cell proliferation and survival. The development of dual inhibitors that can target both enzymes is a promising strategy in oncology. Research into novel 1-acetylamidoanthraquinone derivatives has explored their potential as dual inhibitors of Top2 and CK2. nih.gov While these studies provide a framework for the development of anthraquinone-based dual inhibitors, specific inhibitory data (such as IC50 values) for derivatives directly synthesized from this compound are not explicitly detailed in the available literature. The proposed mechanism for anthraquinone derivatives often involves ATP-competitive inhibition of the kinase activity of CK2 and interference with the DNA cleavage-ligation equilibrium of Topoisomerase II. mdpi.comnih.gov

Tyrosinase Inhibitory Activities

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Anthraquinones are a known class of tyrosinase inhibitors. researchgate.net For example, certain anthraquinone-linked cyclopentanone (B42830) derivatives have shown remarkable tyrosinase inhibition activity, with some compounds exhibiting lower IC50 values than the standard inhibitor, kojic acid. researchgate.net One such derivative demonstrated an IC50 value of 13.45 µg/mL, compared to 19.40 µg/mL for kojic acid. researchgate.net The mechanism of inhibition is often competitive or non-competitive, involving binding to the active site of the enzyme. researchgate.net While this indicates the potential of the anthraquinone scaffold, specific studies detailing the tyrosinase inhibitory activities of this compound derivatives are limited.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

A significant area of research for anthraquinone derivatives lies in their cytotoxic and antiproliferative effects against various cancer cell lines. The planar anthraquinone structure can intercalate with DNA, and modifications to the side chains can significantly influence the potency and selectivity of these compounds.

Investigation of Effects on Human Tumor Cell Lines (e.g., HL60, K562, MCF-7, Ishikawa)

Studies have demonstrated the cytotoxic potential of derivatives of this compound against several human tumor cell lines. A notable example is 2-bromomethyl-1,3-dimethoxyanthraquinone , which has been synthesized and evaluated for its cytotoxic effects.

The antiproliferative activity of this derivative was tested against the human breast adenocarcinoma cell line (MCF-7) and the human chronic myelogenous leukemia cell line (K562). The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), are presented in the table below.

| Compound | Cell Line | IC50 (µg/mL) |

| 2-bromomethyl-1,3-dimethoxyanthraquinone | MCF-7 | 5.70 ± 0.21 |

| 2-bromomethyl-1,3-dimethoxyanthraquinone | K-562 | 8.50 ± 1.18 |

| Data sourced from Molecules (2013), 18(8), 10042-10055. nih.gov |

These findings indicate that 2-bromomethyl-1,3-dimethoxyanthraquinone exhibits potent cytotoxic activity against both MCF-7 and K-562 cancer cell lines. nih.gov

Furthermore, broader studies on novel 1-acetylamidoanthraquinone derivatives have shown excellent cytotoxic activity against the human promyelocytic leukemia cell line (HL-60) and good to moderate activity against the K-562 cell line. nih.gov While the direct precursor role of this compound in the synthesis of these specific 1-acetylamidoanthraquinone derivatives is not explicitly stated, this research highlights the potential of the substituted anthraquinone scaffold in developing effective antiproliferative agents.

Research on other thioanthraquinone derivatives has also explored their cytotoxic effects on the human endometrial adenocarcinoma cell line (Ishikawa). One study reported that a 1-(4-chlorophenylthio)anthracene-9,10-dione derivative showed a cell viability of 75.02% at a concentration of 50 µg/mL.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

While direct studies on this compound derivatives are limited, the broader class of anthraquinones has been shown to exert anticancer effects through the induction of cell cycle arrest and apoptosis. Research indicates that certain anthraquinone derivatives can halt the progression of the cell cycle at various phases, such as G0/G1 or G2/M. researchgate.netunt.edu For instance, the anthraquinone derivative physcion (B1677767) has been observed to induce G0/G1 phase arrest in MDA-MB-231 human breast cancer cells. researchgate.netunt.edu This arrest is often associated with the downregulation of key regulatory proteins like cyclin D1, cyclin A, CDK4, and CDK2. unt.edu

Furthermore, some anthraquinone compounds can trigger apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of protease enzymes that play a crucial role in the execution of apoptosis. researchgate.netunt.edu The induction of apoptosis by certain anthraquinones has been linked to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netunt.edu The generation of reactive oxygen species (ROS) has also been implicated as a mechanism by which some anthraquinone derivatives induce apoptosis. nih.govnih.gov

The specific mechanisms of cell cycle arrest and apoptosis induction can vary depending on the chemical structure of the anthraquinone derivative and the type of cancer cell being studied. For example, some derivatives may primarily induce arrest in the G2/M phase, accompanied by an upregulation of cyclin B1 and the cyclin-dependent kinase inhibitor p21. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Cytotoxic Potency

The cytotoxic potency of anthraquinone derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for the biological activity and to guide the design of new compounds with enhanced potency. nih.gov For anthraquinones, the nature, number, and position of substituents on the tricyclic ring system are critical for their cytotoxic effects. nih.gov

While specific SAR studies on this compound are not extensively documented, research on related 2-methylanthraquinone (B1664562) derivatives provides valuable insights. These studies have explored their potential as bioreductive alkylating agents, which are prodrugs that can be activated under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov The underlying principle is that the anthraquinone core can be enzymatically reduced to a hydroquinone, which then facilitates the generation of a reactive quinone methide species that can alkylate cellular macromolecules, leading to cell death. nih.gov

In a series of 2-methyl-substituted anthraquinone derivatives, the nature of the leaving group on the methylene (B1212753) group at the 2-position was found to be crucial for differential cytotoxicity between hypoxic and oxygenated cells. nih.gov Compounds such as 2-(hydroxymethyl)anthraquinone (B96982) and 2-(methoxymethyl)anthraquinone demonstrated significantly greater toxicity to hypoxic cells compared to their well-aerated counterparts. nih.gov This suggests that the bromomethyl group in this compound could also function as a leaving group following bioreduction, potentially contributing to its cytotoxic activity. The cytotoxic effects of various quinone derivatives have been tested across different breast cancer cell lines, revealing that their efficacy is dependent on the structural diversity of the compounds. researchgate.net

Interaction with Biomolecules and Biological Pathways

DNA Intercalation and DNA Cleavage Mechanisms